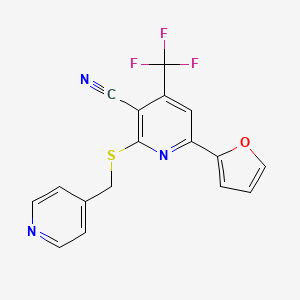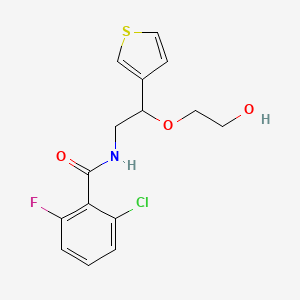![molecular formula C25H32N4O4S B2890058 6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine CAS No. 860789-61-3](/img/structure/B2890058.png)
6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine is a useful research compound. Its molecular formula is C25H32N4O4S and its molecular weight is 484.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Properties
6,7-Dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine is part of the quinazoline class of heterocyclic compounds, known for their antitumor properties. Research on similar quinazoline derivatives has demonstrated potent cytotoxic effects on Ehrlich Ascites Carcinoma cells. For instance, a compound closely related to this compound, characterized as N-(3-((6,7-dimethoxyquinazoline-4-yl)amino)phenyl)-4-nitrobenzene sulfonamide, showed significant antitumor activity. It induced apoptosis in tumor cells by up-regulating the pro-apoptotic protein Bax, which activates caspase-3, leading to DNA fragmentation and cell death. This mechanism suggests the potential of 6,7-dimethoxyquinazoline derivatives as anticancer agents through apoptosis induction in cancer cells (Preethi Saligrama Devegowda et al., 2016).
Cholinesterase Inhibition
Quinazolinimines, including structures similar to this compound, have been investigated for their potential as cholinesterase inhibitors. A study on homobivalent quinazolinimines demonstrated their capability to inhibit cholinesterases, with particular selectivity towards butyrylcholinesterase. These findings indicate the potential therapeutic applications of quinazolinimines in neurodegenerative diseases, such as Alzheimer's, where cholinesterase inhibition is a key treatment strategy (M. Decker, 2006).
Antimalarial Activity
The quinazoline scaffold, including derivatives like this compound, has been explored for antimalarial activity. A significant number of 6,7-dimethoxyquinazoline-2,4-diamines were synthesized and evaluated for their antimalarial effects. Among these, certain compounds demonstrated promising activity, highlighting the potential of quinazoline derivatives as antimalarial drug leads (Yuki Mizukawa et al., 2021).
Inhibition of Nitric Oxide Synthase
Quinazolinones, quinazolinthiones, and quinazolinimines, closely related to this compound, have been studied for their capability to inhibit nitric oxide synthase (NOS). These compounds showed inhibitory activity against inducible and neuronal NOS isoforms, suggesting a potential therapeutic role in conditions associated with excessive nitric oxide production (M. E. Camacho et al., 2016).
Propriétés
IUPAC Name |
6,7-dimethoxy-2-[(4-nitrophenyl)methylsulfanyl]-3-octylquinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S/c1-4-5-6-7-8-9-14-28-24(26)20-15-22(32-2)23(33-3)16-21(20)27-25(28)34-17-18-10-12-19(13-11-18)29(30)31/h10-13,15-16,26H,4-9,14,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSFLHCJUMQXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC=C(C=C3)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
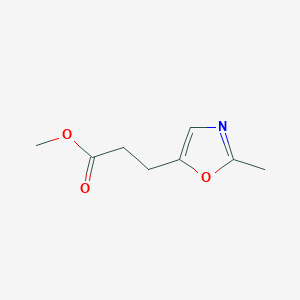
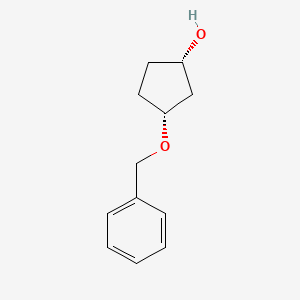
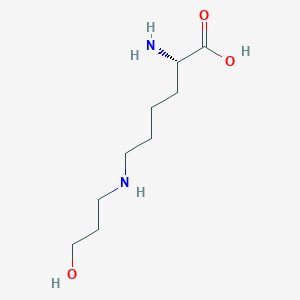
![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889982.png)
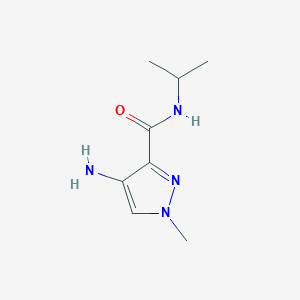
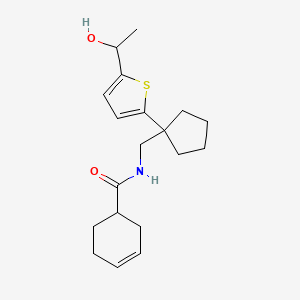
![(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2889990.png)
![N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2889991.png)
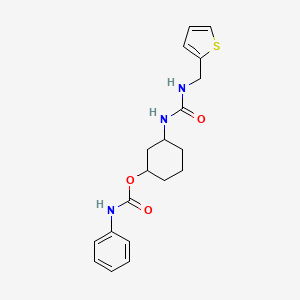
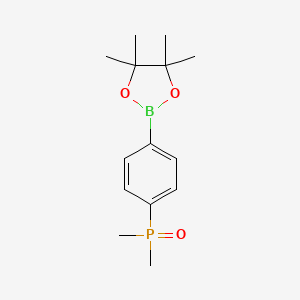
![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2889995.png)
